molecular formula C8H17N3O3S B3010967 1-(Ethylsulfonyl)piperidine-4-carbohydrazide CAS No. 832739-82-9

1-(Ethylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B3010967
CAS No.: 832739-82-9
M. Wt: 235.3
InChI Key: ZIEVBSDHYJCRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylsulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C8H17N3O3S and a molecular weight of 235.31 g/mol. It is a useful research chemical, often utilized in various scientific studies and industrial applications.

Scientific Research Applications

1-(Ethylsulfonyl)piperidine-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The safety data sheet for 1-(Ethylsulfonyl)piperidine-4-carbohydrazide indicates several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride and hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to achieve a high purity level.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Ethylsulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Ethylsulfonyl)piperidine-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)piperidine-4-carbohydrazide: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and properties.

    1-(Propylsulfonyl)piperidine-4-carbohydrazide: The presence of a propyl group can affect the compound’s solubility and interaction with biological targets.

    1-(Butylsulfonyl)piperidine-4-carbohydrazide: The longer alkyl chain can influence the compound’s hydrophobicity and overall behavior in chemical reactions.

The uniqueness of this compound lies in its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethylsulfonylpiperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-7(4-6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEVBSDHYJCRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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